molecular formula C10H10O2 B1394481 Chroman-3-carbaldehyde CAS No. 944903-95-1

Chroman-3-carbaldehyde

Cat. No. B1394481
CAS RN: 944903-95-1
M. Wt: 162.18 g/mol
InChI Key: DEMVATYIJXKRBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chroman-3-carbaldehyde can be synthesized through various methods. One efficient method involves the use of an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . Another method involves a highly enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes .


Molecular Structure Analysis

The molecular formula of this compound is C10H8O2 . It has an average mass of 174.153 Da and a monoisotopic mass of 174.031693 Da .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of other valuable heterocycles . It can also undergo a reaction with electron-deficient olefin moieties, which furnishes chroman derivatives with different substitution patterns .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 380.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.9±3.0 kJ/mol and a flash point of 174.8±24.6 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chroman-3-carbaldehyde and related compounds have been extensively researched for their potential in synthesizing various chemical structures. A notable example is the synthesis of bischromones through a deformylative Mannich type reaction, using chromone-3-carbaldehyde in combination with amino acids (Panja, Maiti, Drew, & Bandyopadhyay, 2009). Additionally, the conversion of chromone-3-carbaldehydes to chromone-3-carboxamides has been investigated for potential applications in treating various diseases (Gordon, Ramaite, & Mnyakeni-Moleele, 2020).

Biological Evaluation

  • The biological activities of this compound derivatives have also been a focus of research. Studies have been conducted on the DNA binding properties of various compounds derived from this compound, with particular emphasis on their intercalation binding mode and potential as anticancer drugs (Li & Yang, 2009). Furthermore, the antioxidant activities of such compounds have been explored, revealing their effectiveness in scavenging superoxide and hydroxyl radicals, potentially better than standard antioxidants like vitamin C (Li, Yang, Liao, Han, & Liu, 2010).

Fluorescence and Spectroscopy Applications

  • Research has also delved into the fluorescence properties of this compound derivatives. For instance, some complexes exhibit red fluorescence under UV light and have been studied for their DNA-binding properties via spectroscopic techniques (Li et al., 2009). These findings suggest potential applications in bioimaging and molecular diagnostics.

Versatile Reactivity for Novel Compound Synthesis

Chemosensor Applications

  • The development of chromone Schiff-base receptors using chromone-3-carbaldehyde derivatives has been explored, with specific applications in detecting metal ions like Al(III). These compounds have shown significant fluorescence enhancement, indicating their potential as chemosensors (Fan, Qin, Li, Wang, & Yang, 2014).

Safety and Hazards

Chroman-3-carbaldehyde is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

3,4-dihydro-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,6,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMVATYIJXKRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944903-95-1
Record name 3,4-dihydro-2H-1-benzopyran-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chroman-3-carbaldehyde
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Reactant of Route 5
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Reactant of Route 6
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